D-Selenomethionine
Overview
Description
D-selenomethionine is the D-enantiomer of selenomethionine. It is an enantiomer of a L-selenomethionine.
Mechanism of Action
Target of Action
D-Selenomethionine (SeMet) is a naturally occurring amino acid found in various plant materials such as cereal grains, soybeans, and enriched yeast . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant . It also interacts with proteins in the body to form selenoproteins , which are crucial for many body functions .
Mode of Action
SeMet acts as an antioxidant, where it depletes ROS and aids in the formation and recycling of glutathione . It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . SeMet combines with proteins in the body to form antioxidants called selenoproteins. These compounds help protect against free radicals, the unstable molecules that can cause damage to cells in your body .
Biochemical Pathways
The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .
Pharmacokinetics
The mechanisms of intestinal absorption of selenium differ depending on the chemical form of the element. Selenium is mainly absorbed in the duodenum and caecum by active transport through a sodium pump . A clinical trial determined that selenomethionine is absorbed 19% better than selenite .
Result of Action
The incorporation of SeMet into proteins in place of methionine aids the structure elucidation of proteins by X-ray crystallography using single- or multi-wavelength anomalous diffraction (SAD or MAD) . The incorporation of heavy atoms such as selenium helps solve the phase problem in X-ray crystallography . SeMet and its family of natural reactive selenium species (RSeS) provide plenty of opportunities for studies in the fields of nutrition, aging, health and redox biology .
Action Environment
The efficiency of intestinal absorption of selenium is much lower in ruminants than in monogastric species. For selenite, the absorption is 79 and 80% in poultry and pork, while it is only 29% in sheep. For selenomethionine and selenate the absorption is greater than 90% in monogastrics and poultry . The environment, including the pH level, can influence the synthesis of this compound .
Biochemical Analysis
Biochemical Properties
D-Selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The enzymes involved in this cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes interact with this compound, facilitating its conversion into other biomolecules .
Cellular Effects
The presence of this compound influences various cellular processes. Under selenium stress, the expression levels of enzymes involved in the SeMTC, such as MAT, MTase, SAHH, and MTR, are upregulated . This indicates that this compound plays a role in the cellular response to selenium stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various enzymes. For instance, molecular docking studies have shown that the affinity of SeMTC enzymes for selenium metabolites, including this compound, is higher than that for sulfur metabolites .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function change over time. For example, under selenium stress, the expression levels of certain genes involved in the SeMTC are upregulated . This suggests that the influence of this compound on cellular function is dynamic and can vary depending on the environmental conditions .
Metabolic Pathways
This compound is involved in the SeMTC, a metabolic pathway crucial for the metabolism of selenium . This pathway involves several enzymes, including MAT, MTase, SAHH, and MTR .
Properties
IUPAC Name |
(2R)-2-amino-4-methylselanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339803 | |
Record name | D-Selenomethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13091-98-0 | |
Record name | D-Selenomethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Selenomethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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